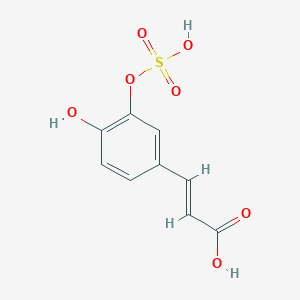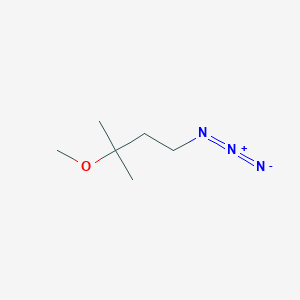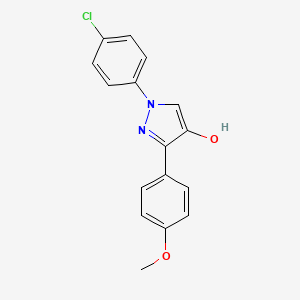
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
説明
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol (1CP4MP) is a small organic compound that has been researched extensively in recent years due to its potential applications in scientific research. It is a member of the pyrazol-4-ol family, which is known for its ability to bind to certain proteins and enzymes. The structure of 1CP4MP consists of a phenyl ring with a chlorine atom at the fourth position and a methoxyphenyl group at the third position. This compound has been used in a variety of scientific research applications, including enzyme inhibition, biochemical assays, and drug discovery.
科学的研究の応用
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications. It has been used as a tool to study enzyme inhibition, as its structure is similar to that of many natural inhibitors. It has also been used in biochemical assays to study the effects of certain compounds on protein and enzyme activity. Additionally, this compound has been used in drug discovery, as it has been found to bind to certain proteins and enzymes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is not fully understood. However, it is believed to bind to certain proteins and enzymes through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to inhibit the activity of certain proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, so it must be used in organic solvents. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects on certain proteins and enzymes.
将来の方向性
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has potential applications in a variety of scientific research areas. It could be used to study enzyme inhibition and drug discovery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on proteins and enzymes. Furthermore, it could be used to study the effects of certain compounds on neurotransmission. Additionally, it could be used to study the effects of certain compounds on the immune system. Finally, it could be used to study the effects of certain compounds on gene expression.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVXRDPWWYVVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



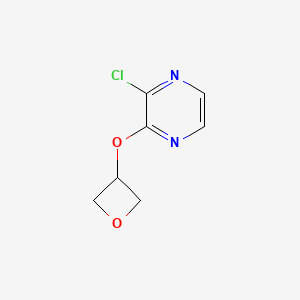
![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
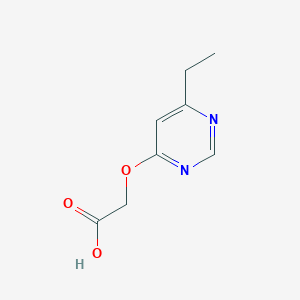
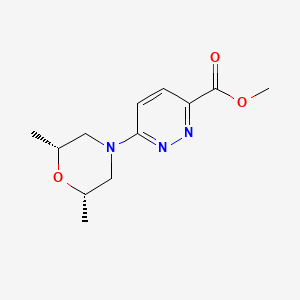

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
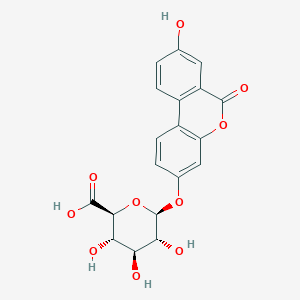
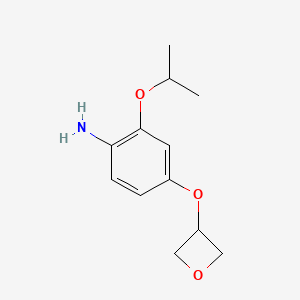
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
